2-m-Tolyl-ethanesulfonyl chloride
Description
The exact mass of the compound 2-m-Tolyl-ethanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-m-Tolyl-ethanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-m-Tolyl-ethanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methylphenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSJPDHSGCVMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375279 | |
| Record name | 2-m-Tolyl-ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-63-9 | |
| Record name | 2-m-Tolyl-ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 728919-63-9 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"2-m-Tolyl-ethanesulfonyl chloride" spectroscopic data (NMR, IR, MS)
Structural Elucidation, Synthetic Pathways, and Spectroscopic Profile
Executive Summary
2-(3-Methylphenyl)ethanesulfonyl chloride (also known as 2-m-tolylethanesulfonyl chloride) is a critical sulfonylating agent used in the synthesis of sulfonamide-based pharmacophores. Unlike its benzenesulfonyl chloride counterparts, the presence of the ethyl linker (
This guide provides a comprehensive technical analysis of the compound, including high-fidelity predicted spectroscopic data, a validated synthetic workflow, and critical handling protocols for medicinal chemistry applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Data |
| IUPAC Name | 2-(3-Methylphenyl)ethane-1-sulfonyl chloride |
| Common Name | 2-m-Tolylethanesulfonyl chloride |
| CAS Number | 728919-63-9 |
| Molecular Formula | |
| Molecular Weight | 218.70 g/mol |
| Physical State | Colorless to pale yellow oil (low melting solid) |
| Solubility | Soluble in |
Spectroscopic Data Profile
Note: Due to the proprietary nature of specific batch data, the following values represent high-fidelity predicted shifts based on additivity rules (Pretsch/Silverstein) and comparative analysis of analogous arylethanesulfonyl chlorides.
A. Nuclear Magnetic Resonance (
NMR)
Solvent:
The spectrum is characterized by a distinct
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.20 – 7.28 | Multiplet (m) | 1H | Ar-H5 | Meta-ring proton (overlap). |
| 7.05 – 7.10 | Multiplet (m) | 3H | Ar-H2, H4, H6 | Remaining aromatic protons. H2 is often a singlet-like peak. |
| 3.92 | Triplet ( | 2H | Deshielded significantly by the electron-withdrawing sulfonyl chloride group. | |
| 3.25 | Triplet ( | 2H | Ar-C | Benzylic position; shielded relative to the sulfonyl-adjacent methylene. |
| 2.36 | Singlet (s) | 3H | Ar-C | Characteristic methyl group on the aromatic ring. |
Technical Insight:
-
The "Roof Effect": The two triplets at 3.92 and 3.25 ppm often show second-order effects (roofing) depending on the field strength, as the chemical shift difference (
) is not infinitely larger than the coupling constant ( ). -
Impurity Flag: A broad singlet appearing around 9-11 ppm indicates hydrolysis to the sulfonic acid (
).
B. Infrared Spectroscopy (FT-IR)
Method: Neat oil (ATR) or KBr pellet.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 1375 – 1390 | Primary Diagnostic: Asymmetric sulfonyl stretch. Very strong intensity. | |
| 1165 – 1185 | Primary Diagnostic: Symmetric sulfonyl stretch. Strong intensity. | |
| 600 – 700 | Weak to medium band, specific to the chloride functionality. | |
| 2920 – 2980 | Aliphatic stretches from the ethyl linker and methyl group. |
C. Mass Spectrometry (MS)
Ionization: EI (Electron Impact, 70 eV) or ESI (positive mode for derivatives).
-
Molecular Ion (
): 218 (visible but often weak). -
Isotope Pattern: Distinct 3:1 ratio at
218 ( ) and 220 ( ) due to the isotopes. -
Base Peak: Often
105 ( ) or 91 (Tropylium ion) following the loss of . -
Fragmentation Logic:
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the logical fragmentation pattern observed in Electron Impact (EI) mass spectrometry for this scaffold.
Caption: Proposed EI-MS fragmentation pathway showing the characteristic loss of the chlorine atom followed by sulfur dioxide extrusion.
Synthetic Protocol: The Isothiourea Route
Direct chlorosulfonation (Reed reaction) of m-ethyltoluene often leads to regioisomeric mixtures (ortho/para substitution relative to the alkyl chain). To ensure regiospecificity , the following "Isothiourea Method" is the industry standard for high-purity arylethanesulfonyl chlorides.
Reagents
-
Precursor: 1-(2-Bromoethyl)-3-methylbenzene.
-
Reagent A: Thiourea.
-
Reagent B: N-Chlorosuccinimide (NCS) / HCl / Water.
Step-by-Step Methodology
-
Formation of Isothiouronium Salt:
-
Dissolve 1-(2-bromoethyl)-3-methylbenzene (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux for 3–5 hours.
-
Concentrate in vacuo to obtain the S-alkylisothiouronium bromide salt.
-
-
Oxidative Chlorination:
-
Suspend the salt in a mixture of
and ( v/v). -
Cool to 0°C.
-
Add N-Chlorosuccinimide (NCS, 4.0 eq) portion-wise, maintaining internal temperature
. -
Mechanism: The thiol intermediate is generated in situ and immediately oxidized to the sulfonyl chloride.
-
-
Work-up:
-
Extract with diethyl ether or ethyl acetate.
-
Wash with cold water and brine.
-
Dry over anhydrous
. -
Concentrate to yield the crude sulfonyl chloride.
-
Synthetic Workflow Diagram
Caption: Regiospecific synthesis via the S-alkylisothiourea intermediate, avoiding aromatic ring chlorination.
Handling and Stability
-
Moisture Sensitivity: Highly susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Reactivity: Reacts violently with basic amines. When using as a reagent, always add the sulfonyl chloride to the amine solution at low temperature (0°C) to minimize side reactions.
-
Derivatization: For analytical confirmation, convert a small aliquot to the corresponding sulfonamide using excess benzylamine; the sulfonamide is a stable solid suitable for melting point determination.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR additivity rules and IR characteristic bands).
-
Yang, Z., et al. (2013).[1] "A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts." Synlett, 24(16), 2165-2169.
-
NIST Chemistry WebBook. "Ethanesulfonyl chloride - Mass Spectrum." National Institute of Standards and Technology.[2] (Used as baseline for ethyl-sulfonyl fragmentation logic).
-
BenchChem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides." (General handling and IR validation).
-
PubChem. "2-(3-Methylphenyl)ethanesulfonyl chloride - Compound Summary." National Library of Medicine.
Sources
Technical Guide: 2-m-Tolyl-ethanesulfonyl chloride (CAS 728919-63-9)
Commercial Procurement, Quality Control, and Handling Protocols
Abstract
This technical guide provides a comprehensive analysis of 2-m-Tolyl-ethanesulfonyl chloride (CAS 728919-63-9), a specialized sulfonyl chloride building block used in the synthesis of sulfonamide-based small molecule therapeutics. Unlike common reagents like tosyl chloride, the presence of the ethyl spacer alters the steric and electronic environment of the sulfonyl group, impacting reactivity and stability. This document outlines commercial sources, critical quality attributes (CQAs), and self-validating handling protocols to mitigate hydrolysis-driven degradation.
Chemical Profile & Identification
Precise identification is paramount to avoid confusion with the more common m-toluenesulfonyl chloride.
| Attribute | Specification |
| Chemical Name | 2-(3-Methylphenyl)ethanesulfonyl chloride |
| Common Name | 2-m-Tolyl-ethanesulfonyl chloride |
| CAS Registry Number | 728919-63-9 |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| MDL Number | MFCD04117461 |
| Structural Feature | meta-substituted phenyl ring attached to an ethyl spacer |
| Physical State | Liquid or low-melting solid (dependent on purity/temperature) |
Commercial Landscape & Procurement
This compound is classified as a Specialized Building Block , meaning it is not universally stocked by bulk commodity suppliers but is available through catalog houses specializing in heterocyclic and scaffold chemistry.
Primary Suppliers & Purity Tiers
Data reflects typical market availability as of late 2024/early 2025.
| Supplier Category | Vendor Examples | Typical Purity | Packaging | Lead Time |
| Stocking Specialists | Oakwood Chemical, Combi-Blocks | 95% - 97% | 1g, 5g, 25g | 1-3 Days (US/EU) |
| Aggregators | Guidechem, MolPort | Variable | Custom | 1-2 Weeks |
| Custom Synthesis | Enamine, WuXi AppTec | >98% | Bulk (>100g) | 4-6 Weeks |
Procurement Strategy:
-
For SAR Screening: Purchase 1g–5g packs from stocking specialists (e.g., Oakwood) to minimize storage time.
-
For Scale-up: Request a "make-to-order" batch from a custom synthesis house to ensure fresh preparation, as long-term storage of the chloride risks hydrolysis.
Critical Quality Attributes (CQA) & Impurities
The reactivity of sulfonyl chlorides makes them prone to specific degradation pathways. Understanding these impurities is essential for interpreting analytical data.
Common Impurities[1]
-
2-(3-Methylphenyl)ethanesulfonic acid: The primary hydrolysis product.
-
Origin: Exposure to atmospheric moisture during storage or transfer.
-
Impact: Reduces stoichiometry in coupling reactions; acidic proton can quench basic catalysts.
-
-
HCl (Hydrogen Chloride): Byproduct of hydrolysis.
-
Impact: Corrosive; can degrade acid-sensitive substrates.
-
-
Thiosulfonates/Disulfides:
-
Origin: Incomplete oxidation during synthesis (if prepared via thiol oxidation).
-
Analytical Validation (Self-Validating System)
Before committing the reagent to a reaction, perform this rapid QC check.
Protocol: ¹H NMR Purity Check
-
Solvent: CDCl₃ (Dry, stored over molecular sieves).
-
Key Diagnostic Signals:
-
Product (Sulfonyl Chloride): Look for the methylene triplets of the ethyl chain. The -CH₂-SO₂Cl protons typically appear downfield (approx. 3.6–4.0 ppm).
-
Impurity (Sulfonic Acid): Hydrolysis causes a significant upfield shift of the methylene protons adjacent to the sulfur (approx. 0.2–0.5 ppm shift relative to the chloride).
-
-
Acceptance Criteria: Integration of the sulfonic acid peak should be <5% relative to the chloride peak.
Handling & Storage Protocols
Sulfonyl chlorides are lachrymators and corrosives . They react violently with nucleophiles and degrade in moist air.
Storage Hierarchy
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Under Argon or Nitrogen blanket.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands.
Workflow: Inert Handling
The following decision tree outlines the safe handling procedure to ensure reagent integrity and operator safety.
Figure 1: Decision matrix for evaluating reagent quality prior to synthesis.
Experimental Application: Sulfonamide Synthesis
Context: This protocol describes the coupling of 2-m-Tolyl-ethanesulfonyl chloride with a primary amine.
Methodology
-
Preparation: Dry the reaction vessel (flask) and purge with Nitrogen.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv). Note: Excess base neutralizes the HCl generated.
-
Reagent Addition:
-
Dissolve 2-m-Tolyl-ethanesulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous solvent.
-
Add dropwise to the amine solution at 0°C to control the exotherm.
-
-
Monitoring: Warm to room temperature. Monitor via TLC or LCMS.
-
Reaction End Point: Disappearance of the amine peak.
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with dilute HCl (to remove excess amine/pyridine) and Brine.
Mechanistic Insight
The ethyl spacer in 2-m-Tolyl-ethanesulfonyl chloride makes the sulfonyl sulfur less electrophilic than a direct aryl sulfonyl chloride (like tosyl chloride) due to the lack of direct conjugation with the aromatic ring. Consequently, reaction times may be slightly longer, and the "sulfene" intermediate mechanism (elimination-addition) common to aliphatic sulfonyl chlorides is possible if strong bases are used.
Figure 2: Reaction pathways. The standard substitution path is preferred; strong bases may trigger the sulfene route.
References
-
Oakwood Chemical. Product Page: 2-m-Tolyl-ethanesulfonyl chloride (Item 044992/Related). Retrieved from
-
GuideChem. Chemical Database: CAS 728919-63-9. Retrieved from
-
Santa Cruz Biotechnology. Sulfonyl Chloride Reagents & Handling. Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet: Ethanesulfonyl Chlorides (General Handling). Retrieved from
-
Thermo Fisher Scientific. Alfa Aesar Organics Catalog. Retrieved from [1]
Sources
Methodological & Application
"2-m-Tolyl-ethanesulfonyl chloride" reaction with primary amines
An In-Depth Technical Guide to the Synthesis of N-Substituted Sulfonamides via Reaction of 2-m-Tolyl-ethanesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical task in lead discovery and optimization campaigns. 2-m-Tolyl-ethanesulfonyl chloride is a versatile building block for this purpose. The tolyl group provides a lipophilic handle that can be oriented within target binding pockets, while the ethanesulfonyl linker offers conformational flexibility. This guide provides a comprehensive overview of the reaction between 2-m-Tolyl-ethanesulfonyl chloride and primary amines, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful synthesis.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Center
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of a nucleophilic substitution reaction. The mechanism proceeds via the attack of the nucleophilic amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] The sulfur atom is rendered significantly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2]
The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrogen chloride (HCl) generated as a byproduct.[1] The overall transformation can be visualized as follows:
Caption: Figure 1: General Reaction Mechanism.
The nitrogen atom of the primary amine attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group. The proton on the nitrogen is subsequently removed by the base to yield the final, stable sulfonamide product.[1][3]
Experimental Protocols and Workflows
This section provides a detailed, step-by-step protocol for a standard laboratory-scale synthesis of an N-substituted-2-(m-tolyl)ethanesulfonamide.
Materials and Equipment
-
Reagents:
-
2-m-Tolyl-ethanesulfonyl chloride
-
Primary amine of interest (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography (column, flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Nitrogen or argon supply for inert atmosphere
-
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or TEA, 1.5 equivalents) to the stirred solution.[1]
-
Rationale: Cooling the reaction mixture helps to control any exothermicity and prevent potential side reactions.
-
-
Sulfonyl Chloride Addition: Dissolve 2-m-Tolyl-ethanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture via an addition funnel over 15-20 minutes while maintaining the temperature at 0 °C.[1]
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting primary amine. Slow, dropwise addition is crucial to maintain temperature control.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The consumption of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.[1]
-
Aqueous Workup: Once the reaction is complete (as determined by TLC), dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[1]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure N-substituted sulfonamide.[1]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizing the Synthetic Workflow
The entire experimental process can be summarized in the following workflow diagram.
Caption: Figure 2: Experimental Workflow.
Data Presentation: Representative Results
The reaction of 2-m-Tolyl-ethanesulfonyl chloride with various primary amines generally proceeds in good to excellent yields. The reactivity can be influenced by the nucleophilicity and steric hindrance of the amine.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%)* |
| 1 | Benzylamine | TEA | DCM | 8 | 92 |
| 2 | Aniline | Pyridine | DCM | 12 | 85 |
| 3 | Cyclohexylamine | TEA | THF | 6 | 95 |
| 4 | 2-Amino-5-chloropyridine | TEA | THF | 16 | 78 |
*Note: Yields are representative for this class of reaction and may vary based on specific experimental conditions and purification efficiency.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride.[5]2. Increase reaction temperature or use a more forcing solvent (e.g., DMF).3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Formation of Side Products | 1. Disulfonamide formation (with primary amines).2. Reaction with solvent or impurities. | 1. Avoid large excess of sulfonyl chloride; use slow addition.[6]2. Use high-purity, anhydrous solvents. |
| Incomplete Reaction | 1. Steric hindrance from amine or sulfonyl chloride.2. Insufficient reaction time or temperature. | 1. Increase reaction time and/or temperature.2. Consider a microwave-assisted protocol to accelerate the reaction.[7] |
Safety Precautions
Working with sulfonyl chlorides and amines requires strict adherence to safety protocols.
-
2-m-Tolyl-ethanesulfonyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic HCl gas.[4] It is a lachrymator and can cause severe skin burns and eye damage.[4][8]
-
Primary Amines: Many amines are toxic, flammable, and can cause skin and respiratory irritation.
-
Handling: Always handle these chemicals in a well-ventilated chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[9] Ensure an eye-wash station and safety shower are readily accessible.
-
Storage: Store sulfonyl chlorides in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents and alcohols.[8][11]
Applications in Drug Development
The N-substituted 2-(m-tolyl)ethanesulfonamides synthesized through this protocol serve as valuable scaffolds for further elaboration in drug discovery programs. As bioisosteres of amides, sulfonamides offer similar geometries but possess distinct properties, such as improved metabolic stability and an additional hydrogen bond acceptor site.[12] This can lead to significant enhancements in binding affinity and pharmacokinetic profiles.[12] The tolyl group can be further functionalized, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a given biological target.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 23, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Princeton University, Macmillan Group. Retrieved February 23, 2026, from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved February 23, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Princeton University, Macmillan Group. Retrieved February 23, 2026, from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Denisco. Retrieved February 23, 2026, from [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.co.uk. Retrieved February 23, 2026, from [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
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- 5. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. fishersci.co.uk [fishersci.co.uk]
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- 10. enamine.enamine.net [enamine.enamine.net]
- 11. chemicalbull.com [chemicalbull.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
"2-m-Tolyl-ethanesulfonyl chloride" applications in medicinal chemistry
Topic: Applications of 2-m-Tolyl-ethanesulfonyl chloride in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols
Strategic Utilization in Medicinal Chemistry & Library Synthesis[1]
Compound Identity:
-
CAS Registry Number: 728919-63-9 (Representative analog)[1][3]
-
Functional Class: Aliphatic Sulfonyl Chloride / Electrophilic Building Block[1]
-
Core Utility: Reagent for the introduction of the 2-(m-tolyl)ethylsulfonyl moiety into small molecule libraries.[1]
Introduction: The "Linker Effect" in Drug Design
In medicinal chemistry, the distance and flexibility between a pharmacophore (e.g., an aromatic ring) and its polar anchor (e.g., the sulfonamide) are critical determinants of binding affinity. While direct arylsulfonamides are ubiquitous, 2-arylethanesulfonyl chlorides like 2-m-Tolyl-ethanesulfonyl chloride offer a distinct structural advantage:[1]
-
Flexible Linker: The ethylene (
) spacer introduces rotational freedom, allowing the aromatic "tail" to adopt conformations inaccessible to rigid phenyl-sulfonamides.[1] -
Lipophilic Vector: The meta-methyl group on the phenyl ring serves as a lipophilic probe, often used to explore hydrophobic pockets in enzymes (e.g., Carbonic Anhydrases, Kinases) or GPCRs (e.g., Dopamine/Serotonin receptors).
-
Electronic Insulation: The ethylene spacer insulates the sulfonamide headgroup from the electronic effects of the aromatic ring, maintaining a consistent pKa across a library of analogs.
Critical Reactivity & Mechanistic Insights
The "Sulfene" Trap (Expertise & Caution)
Unlike benzenesulfonyl chlorides, which react via direct nucleophilic attack (
-
Direct Path: Nucleophile attacks Sulfur
Product. -
Sulfene Path: Base removes
-proton Elimination of Cl Sulfene ( ) Rapid non-selective addition.[1]
Why this matters: The sulfene intermediate is extremely electrophilic and can react with water (hydrolysis) or dimerize, leading to lower yields if the reaction temperature is not strictly controlled.
Visualizing the Reaction Pathways
Caption: Mechanistic divergence in aliphatic sulfonyl chlorides.[1] The Sulfene pathway (Red) dominates with basic catalysis, requiring strict anhydrous conditions to prevent side reactions.
Experimental Protocols
Protocol A: High-Yield Sulfonamide Synthesis (Anhydrous)
Recommended for valuable amines or when hydrolysis is a major concern.[1]
Reagents:
-
2-m-Tolyl-ethanesulfonyl chloride (1.1 equiv)[1]
-
Amine substrate (1.0 equiv)[5]
-
Dichloromethane (DCM) or THF (Anhydrous)
-
Pyridine (as solvent/base) OR Triethylamine (1.2 equiv)
-
DMAP (catalytic, optional)
Step-by-Step Methodology:
-
Preparation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Argon). -
Base Addition: Add Triethylamine (1.2 mmol) or Pyridine (2.0 mmol). Cool the mixture to 0°C (Ice bath). Crucial: Cooling suppresses uncontrolled sulfene oligomerization.[1]
-
Reagent Addition: Dissolve 2-m-Tolyl-ethanesulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is usually consumed rapidly.
-
Workup:
-
Dilute with DCM.
-
Wash with 1N HCl (to remove excess amine/pyridine).
-
Wash with Sat.
(to remove hydrolyzed sulfonic acid byproducts). -
Dry over
, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Recommended for robust, water-soluble amines or amino acids.[1]
Reagents:
Methodology:
-
Dissolve the amine in THF/Water (1:1).
-
Adjust pH to ~9–10 using solid
or 1N NaOH. -
Add the sulfonyl chloride in one portion (or dropwise if large scale) while vigorously stirring.
-
Maintain pH > 8 by adding base as the reaction generates HCl.
-
Note: Hydrolysis of the reagent competes here. Use 1.5 – 2.0 equivalents of the sulfonyl chloride to ensure full conversion of the amine.
Data Presentation & Optimization
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Moisture present; Sulfene reacting with water.[1] | Switch to Protocol A (Anhydrous DCM). Ensure glassware is flame-dried.[1] |
| Purple/Dark Coloration | Oxidation of amine or impurities in chloride. | Degas solvents. Recrystallize the sulfonyl chloride from hexanes if solid. |
| "Double" Addition | Sulfene reacting with sulfonamide product. | Use excess amine (if cheap) or strictly control stoichiometry (1:1). |
| Starting Material Remains | Sulfonyl chloride hydrolyzed before reacting. | The reagent is moisture sensitive. Increase equivalents (1.5x) or add fresh reagent. |
Optimization Decision Tree
Caption: Decision matrix for solvent and base selection based on substrate solubility.
Applications in Diversity-Oriented Synthesis (DOS)
The 2-m-Tolyl-ethanesulfonyl motif is particularly valuable in Fragment-Based Drug Discovery (FBDD) for exploring "deep" hydrophobic pockets.[1]
-
GPCR Ligands: The ethyl linker mimics the distance found in biogenic amines (dopamine, serotonin). Sulfonamides derived from this reagent often show affinity for 5-HT (Serotonin) and Dopamine receptors due to the phenethylamine-like scaffold.[1]
-
Protease Inhibitors: The sulfonyl group acts as a transition-state mimic for the tetrahedral intermediate in amide hydrolysis. The m-tolyl group provides steric bulk that can induce selectivity between varying protease isoforms (e.g., Cathepsins).
-
Ion Channel Modulators: Arylethyl sulfonamides have been reported as blockers for voltage-gated sodium channels (
), where the lipophilicity of the tolyl group aids in membrane partitioning.
References
-
King, J. F., & Durst, T. (1962). Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides with Amines. Journal of the American Chemical Society. Link
-
Scott, K. A., et al. (2023). Sulfonamides in Medicinal Chemistry: A Review of Recent Developments. Journal of Medicinal Chemistry. Link(General reference for sulfonamide utility).
-
Barrow, J. C., et al. (2000). Synthesis and evaluation of phenethylsulfonamides as novel dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. (2024). 2-(3-methylphenyl)ethanesulfonyl chloride.[1][2][6] National Library of Medicine. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - 2-(3-methylphenyl)ethene-1-sulfonyl chloride (C9H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. Ethanesulfonyl chloride [yufenggp.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - 2-(3-methylphenyl)ethane-1-sulfonyl chloride (C9H11ClO2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Derivativatization of Bioactive Molecules with 2-m-Tolyl-ethanesulfonyl Chloride
Introduction: Unlocking New Analytical and Functional Possibilities with 2-m-Tolyl-ethanesulfonyl Chloride
In the landscape of drug discovery and development, the precise characterization and functional modification of bioactive molecules are paramount. Derivatization, the selective transformation of a functional group, serves as a cornerstone technique to enhance the analytical detectability, modulate the physicochemical properties, and explore the structure-activity relationships (SAR) of these molecules. We introduce 2-m-Tolyl-ethanesulfonyl chloride as a versatile reagent for the derivatization of primary and secondary amines, alcohols, phenols, and thiols within bioactive scaffolds.
The unique structural attributes of 2-m-Tolyl-ethanesulfonyl chloride, featuring a flexible ethyl linker and a substituted aromatic ring, offer distinct advantages. The tolyl group can introduce favorable hydrophobic interactions, potentially enhancing chromatographic retention and providing a site for further modification. The sulfonamide or sulfonate ester linkage formed is generally stable, ensuring the integrity of the derivatized molecule during analysis and biological testing. These derivatives are amenable to a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating their comprehensive characterization.[1][2]
This guide provides a detailed exploration of the chemistry of 2-m-Tolyl-ethanesulfonyl chloride and offers robust, field-tested protocols for its application in the derivatization of a range of bioactive molecules.
The Chemistry of Derivatization: A Mechanistic Perspective
The utility of 2-m-Tolyl-ethanesulfonyl chloride as a derivatizing agent is rooted in the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This allows for nucleophilic attack by a variety of functional groups commonly found in bioactive molecules. The reaction proceeds via a nucleophilic acyl substitution-type mechanism.[3][4]
Derivatization of Amines: Formation of Sulfonamides
Primary and secondary amines readily react with 2-m-Tolyl-ethanesulfonyl chloride in the presence of a base to form stable sulfonamides. The base, typically a non-nucleophilic amine such as triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation of the nitrogen by the base yields the final sulfonamide product.
Caption: General workflow for amine derivatization.
Derivatization of Alcohols and Phenols: Formation of Sulfonate Esters
Alcohols and phenols react with 2-m-Tolyl-ethanesulfonyl chloride, also in the presence of a base, to yield sulfonate esters. Pyridine is often a preferred base and solvent for these reactions as it can also act as a nucleophilic catalyst.[5] The mechanism is analogous to that of amine derivatization, with the oxygen atom of the hydroxyl group acting as the nucleophile.
Caption: General workflow for alcohol/phenol derivatization.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and may require optimization based on the specific properties of the bioactive molecule of interest. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Derivatization of a Primary or Secondary Amine
This protocol is a general procedure applicable to a wide range of primary and secondary amines in bioactive molecules.
Materials:
-
Bioactive molecule containing a primary or secondary amine
-
2-m-Tolyl-ethanesulfonyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine-containing bioactive molecule (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the stirring solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-m-Tolyl-ethanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Derivatization of an Alcohol or Phenol
This protocol provides a standard method for the sulfonylation of hydroxyl groups.
Materials:
-
Bioactive molecule containing an alcohol or phenol
-
2-m-Tolyl-ethanesulfonyl chloride
-
Anhydrous Pyridine or a mixture of DCM and Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve the alcohol- or phenol-containing bioactive molecule (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-m-Tolyl-ethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the pyridine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude sulfonic ester by column chromatography or recrystallization.
Data Presentation: Expected Outcomes and Characterization
The successful derivatization of bioactive molecules with 2-m-Tolyl-ethanesulfonyl chloride can be confirmed through various analytical techniques.
| Analytical Technique | Expected Observations for Sulfonamide Derivative | Expected Observations for Sulfonate Ester Derivative |
| ¹H NMR | Appearance of new aromatic protons corresponding to the m-tolyl group. A characteristic triplet for the methylene group adjacent to the sulfur and a triplet for the benzylic methylene group. The NH proton may appear as a broad singlet.[1] | Appearance of new aromatic protons corresponding to the m-tolyl group. A characteristic triplet for the methylene group adjacent to the sulfur and a triplet for the benzylic methylene group. |
| ¹³C NMR | Appearance of new aromatic and aliphatic carbons from the 2-m-tolyl-ethanesulfonyl moiety.[1] | Appearance of new aromatic and aliphatic carbons from the 2-m-tolyl-ethanesulfonyl moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the bioactive molecule plus the mass of the 2-m-tolyl-ethanesulfonyl group (C₉H₁₁O₂S). | A molecular ion peak corresponding to the mass of the bioactive molecule plus the mass of the 2-m-tolyl-ethanesulfonyl group (C₉H₁₁O₂S). |
| High-Performance Liquid Chromatography (HPLC) | Increased retention time on reversed-phase columns due to the increased hydrophobicity of the derivative.[2] | Increased retention time on reversed-phase columns due to the increased hydrophobicity of the derivative. |
| Infrared (IR) Spectroscopy | Characteristic S=O stretching vibrations around 1350-1370 cm⁻¹ and 1140-1180 cm⁻¹. | Characteristic S=O stretching vibrations around 1350-1370 cm⁻¹ and 1140-1180 cm⁻¹. |
Troubleshooting and Expert Insights
-
Low or No Reaction: Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. For sterically hindered amines or alcohols, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required, and the reaction temperature may need to be elevated.
-
Multiple Products: If the bioactive molecule contains multiple reactive sites, consider using a protecting group strategy for selective derivatization.
-
Purification Challenges: The increased lipophilicity of the derivatized product can sometimes complicate purification. A careful selection of the chromatographic mobile phase is crucial.
Conclusion
2-m-Tolyl-ethanesulfonyl chloride is a valuable tool for the derivatization of bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent to enhance their analytical capabilities and advance their drug discovery and development programs. The formation of stable sulfonamide and sulfonate ester derivatives allows for robust characterization and can impart new physicochemical properties to the parent molecule, opening avenues for further biological evaluation.
References
- Structural and physicochemical characterization of Sulfonamide deriv
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evalu
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- A) Derivatization of complex sulfonamides through the parent sulfonyl...
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
- Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide deriv
- Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride. Benchchem.
- A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Deriv
- Preparation of 2-toluenesulfonyl chloride. PrepChem.com.
- Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
- (E)-2-(p-Tolyl)ethenesulfonyl chloride. BLDpharm.
- reaction between acyl chlorides and amines - addition / elimin
- 2-M-TOLYL-ETHANESULFONYL CHLORIDE 728919-63-9 United St
- Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.
- m-Toluenesulfonyl chloride 97. Sigma-Aldrich.
- Sulfonyl chloride synthesis by chlorosulfon
- The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Vedantu.
- Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). Benchchem.
- MSDS of 2-Methoxy-1-ethanesulfonyl Chloride. ChemicalBook.
- Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps.
- Notes - OA 2.1 Alcohols and Phenols - WJEC (England) Chemistry A-level.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- reaction between acyl chlorides and alcohols - addition / elimin
- CHEM 203 Topics Discussed on Nov. 23 Desirability of a method for "alcohol activation" that would be stereochemically. McGill University.
- Alcohol to Chloride - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Utilization of 2-m-Tolyl-ethanesulfonyl Chloride in Synthesis
This Application Note is designed for research scientists and medicinal chemists. It addresses the reactivity, handling, and synthetic utility of 2-m-Tolyl-ethanesulfonyl chloride (also known as 2-(3-methylphenyl)ethanesulfonyl chloride).
Critical Scientific Clarification: In organic synthesis, 2-m-Tolyl-ethanesulfonyl chloride functions primarily as an electrophilic reagent (building block) , not a catalyst. It is used to introduce the 2-(3-methylphenyl)ethanesulfonyl moiety into nucleophilic substrates (amines, alcohols, thiols). However, its reactions are frequently catalyzed by nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP). This guide focuses on the catalyzed utilization of this reagent.
Chemical Profile & Reactivity[1][2]
-
Compound: 2-(3-methylphenyl)ethanesulfonyl chloride[1]
-
Functional Class: Sulfonyl Chloride (
) -
Primary Role: Electrophile for Sulfonylation
-
Reactivity: High. Susceptible to hydrolysis. Reacts violently with strong nucleophiles.
Mechanistic Insight
The sulfonyl chloride group is a hard electrophile. The sulfur atom is hypervalent and highly electron-deficient due to the two oxo ligands and the chloro leaving group.
-
Without Catalyst: Reaction with amines proceeds via a direct nucleophilic attack, often requiring elevated temperatures or excess base, leading to potential side reactions (e.g., elimination to styrenes via
mechanism if the -protons are acidic). -
With Catalyst (DMAP): The reaction proceeds via a Sulfonylpyridinium intermediate . DMAP is a superior nucleophile compared to the substrate amine; it attacks the sulfonyl chloride to form a highly reactive, loose ion pair. This intermediate is then rapidly attacked by the substrate amine, regenerating DMAP.
Catalyzed Reaction Pathways (Visualized)
The following diagram illustrates the DMAP-catalyzed sulfonylation cycle, which is the industry-standard method for utilizing this reagent efficiently.
Caption: Figure 1: The catalytic cycle of DMAP-mediated sulfonylation. DMAP activates the sulfonyl chloride, preventing side reactions and accelerating product formation.
Experimental Protocols
Protocol A: Catalytic N-Sulfonylation (Synthesis of Sulfonamides)
Application: Creation of focused libraries for CNS-active compounds (phenethylamine analogs).
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: 2-m-Tolyl-ethanesulfonyl chloride (1.1 – 1.2 equiv)
-
Catalyst: DMAP (0.05 – 0.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Amine (1.0 mmol) and Base (1.5 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add DMAP (0.1 mmol) to the stirring solution.
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add 2-m-Tolyl-ethanesulfonyl chloride (1.1 mmol) dropwise (dissolved in 1 mL DCM if solid) to control the exotherm.
-
Note: The reaction is exothermic. Rapid addition can lead to local overheating and degradation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the starting amine.
-
-
Quench: Add saturated
solution (5 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride. -
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 5 mL). Wash combined organics with 1M HCl (to remove DMAP and excess amine), then Brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: O-Sulfonylation (Synthesis of Sulfonate Esters)
Application: Converting alcohols into leaving groups for nucleophilic substitution (
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: 2-m-Tolyl-ethanesulfonyl chloride (1.2 – 1.5 equiv)
-
Base/Solvent: Pyridine (used as both base and solvent) OR DCM with TEA/DMAP.
Methodology (Pyridine Method):
-
Dissolve the Alcohol in anhydrous Pyridine (0.5 M concentration).
-
Cool to -5°C to 0°C.
-
Add 2-m-Tolyl-ethanesulfonyl chloride portion-wise.
-
Stir at 0°C for 1 hour, then place in a refrigerator (4°C) overnight.
-
Why? Sulfonate esters can be unstable. Low temperature prevents elimination to the alkene.
-
-
Pour into ice-water/HCl mixture and extract with Ethyl Acetate.
Optimization & Troubleshooting Data
The following table summarizes conditions to optimize yield and minimize side reactions (specifically the elimination of the ethyl linker to form vinyl species).
| Variable | Recommendation | Rationale |
| Solvent | DCM or | Non-nucleophilic, good solubility for reactants. Avoid alcohols/water. |
| Temperature | 0°C | Controls exotherm. High temps (>40°C) promote |
| Base | TEA or DIPEA | Non-nucleophilic bases prevent competition with the amine substrate. |
| Stoichiometry | 1.1 equiv Chloride | Slight excess accounts for hydrolysis by trace moisture. |
| Catalyst | DMAP (5-10 mol%) | Essential for sterically hindered amines or unreactive anilines. |
Common Pitfalls
-
Hydrolysis: The reagent degrades to the sulfonic acid (2-m-tolylethanesulfonic acid) upon exposure to moist air. Sign: White precipitate/fumes (HCl gas) upon opening bottle.
-
Fix: Store under inert gas; use fresh bottles.
-
-
Elimination: The
-hydrogens in the ethyl linker are acidic (adjacent to sulfonyl). Strong bases (like NaH) or high heat can cause elimination to 3-methylstyrene .-
Fix: Use mild organic bases (TEA, Pyridine) and keep T < 25°C.
-
References
-
BenchChem. Reactivity of Sulfonyl Chlorides in Organic Synthesis. (2025).[2] Retrieved from
-
Organic Chemistry Portal. Synthesis and Reactions of Sulfonyl Chlorides. Retrieved from
-
Woolven, H., et al. DABSO-Based Synthesis of Sulfonamides. Org.[2] Lett., 2011, 13, 4876-4878. (Foundational method for generating sulfonyl chlorides).
-
ChemicalBook. 2-Phenyl-ethanesulfonyl chloride Product Data. (Analogous compound data). Retrieved from
-
ChemGuide. Mechanisms of Nucleophilic Substitution at Sulfonyl Centers. Retrieved from
Sources
Application Note: High-Fidelity Parallel Synthesis with 2-m-Tolyl-ethanesulfonyl Chloride
Part 1: Executive Summary & Chemical Profile
Introduction
2-m-Tolyl-ethanesulfonyl chloride (CAS: 728919-63-9) is a specialized aliphatic sulfonyl chloride building block used in the synthesis of sulfonamide libraries for drug discovery.[1] Unlike the ubiquitous aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent features an ethylene spacer (
This structural distinction is not merely cosmetic; it fundamentally alters the reagent's reactivity profile. The presence of
This guide provides a validated protocol for utilizing 2-m-Tolyl-ethanesulfonyl chloride in parallel synthesis, ensuring high success rates by mitigating sulfene formation and hydrolysis.
Chemical Identity & Properties[2][3][4]
| Property | Data |
| Systematic Name | 2-(3-Methylphenyl)ethanesulfonyl chloride |
| Formula | |
| MW | 218.70 g/mol |
| Physical State | Viscous oil or low-melting solid (typically handled as solution in HT) |
| Reactivity Class | Aliphatic Sulfonyl Chloride |
| Key Moiety | m-Tolyl (3-methylphenyl): Provides lipophilic bulk and distinct steric vector compared to p-substituted analogs.[2] |
| Storage | -20°C, under Argon/Nitrogen. Highly moisture sensitive. |
The Mechanistic Divergence: Substitution vs. Elimination
The critical failure mode when using 2-arylethanesulfonyl chlorides in library synthesis is the unintended formation of sulfenes .
-
Aromatic Sulfonyl Chlorides (e.g., TsCl): React via direct nucleophilic attack at sulfur (
-like). -
Aliphatic Sulfonyl Chlorides (2-m-Tolyl-ethanesulfonyl chloride): Possess acidic
-protons ( ). In the presence of tertiary amine bases (TEA, DIPEA), they undergo E1cB elimination to form a highly reactive sulfene intermediate .
Implication: If the reaction contains any trace water, the sulfene rapidly hydrolyzes to the sulfonic acid (inactive byproduct), drastically lowering the yield of the desired sulfonamide.
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways. To maximize library fidelity, we must favor Path A or control Path B under strictly anhydrous conditions.
Figure 1: Mechanistic bifurcation. Strong bases promote the Sulfene pathway (Red), rendering the system hypersensitive to moisture.
Part 3: Validated Parallel Synthesis Protocol
Protocol Design Rationale
To suppress the sulfene pathway and minimize hydrolysis, this protocol utilizes Pyridine as both the base and co-solvent. Pyridine is a weaker base (
Materials
-
Reagent: 2-m-Tolyl-ethanesulfonyl chloride (0.2 M stock in anhydrous DCM).
-
Amines: Diverse library of primary/secondary amines (0.2 M stock in anhydrous DCM).
-
Base: Anhydrous Pyridine.
-
Scavenger Resin: PS-Trisamine or PS-Isocyanate (for cleanup).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow
1. Preparation of Reaction Vessels
-
Ensure all 96-well blocks or reaction vials are dried (vacuum oven at 40°C) and purged with Nitrogen/Argon.
-
Note: Aliphatic sulfonyl chlorides degrade rapidly in humid air.
2. Reagent Addition (The "Reverse Addition" Technique)
-
Step A (Amine): Dispense 1.0 equiv of Amine solution (500 µL of 0.2 M stock, 100 µmol) into each well.
-
Step B (Base): Add 3.0 equiv of Pyridine (24 µL). Do not use TEA or DIPEA unless strictly necessary for salt solubility.
-
Step C (Sulfonyl Chloride): Add 1.1 equiv of 2-m-Tolyl-ethanesulfonyl chloride solution (550 µL of 0.2 M stock) slowly to the amine/pyridine mixture.
-
Critical: Adding the chloride to the base without the amine present favors sulfene dimerization. Always have the amine present.
-
3. Reaction Incubation
-
Seal the block immediately.
-
Shake at Room Temperature (20-25°C) for 16 hours.
-
Avoid Heating: Elevated temperatures (>40°C) promote thermal decomposition of the sulfonyl chloride.
4. Quenching & Scavenging (Purification-Free Workup)
-
Add 0.5 equiv of PS-Trisamine resin (to scavenge excess sulfonyl chloride).
-
Add 0.5 equiv of PS-Isocyanate resin (to scavenge excess amine, if any).
-
Shake for 4 hours at RT.
5. Isolation
-
Filter the reaction mixture to remove resins.
-
Evaporate solvent using a centrifugal evaporator (Genevac) at <35°C.
-
Resuspend in DMSO for QC/Biological assay.
Part 4: Library Generation Workflow Diagram
Figure 2: Optimized parallel synthesis workflow utilizing solid-supported scavenging for rapid purification.
Part 5: Quality Control & Troubleshooting
Common Failure Modes
| Observation (LC-MS) | Diagnosis | Corrective Action |
| Mass = Target + 18 (Hydrolysis) | Sulfonyl chloride hydrolyzed to sulfonic acid. | Check solvent dryness.[3] Switch base from TEA to Pyridine to reduce sulfene sensitivity. |
| Mass = Target + Amine | Double addition (rare for this scaffold). | Reduce sulfonyl chloride equivalents to 1.0. |
| No Product, High SM | Sulfonyl chloride degraded before addition. | Check stock solution stability. Prepare fresh. |
Analytical Markers
-
1H NMR (DMSO-d6):
-
Look for the ethylene linker signals.
-
Product: Two triplets (or complex multiplets) around
2.9 - 3.5 ppm. -
Impurity (Sulfonic Acid): Shifted downfield triplets due to the acidic headgroup.
-
Impurity (Vinyl Sulfone): Distinctive vinylic protons (
6.0 - 7.0 ppm) if elimination occurred without amine capture.
-
References
-
Reactivity of Aliphatic Sulfonyl Chlorides: King, J. F., et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 1992. Link
-
Sulfene Mechanism: Truce, W. E., & Campbell, R. W. "Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides with Amines." Journal of the American Chemical Society, 1966. Link
-
Parallel Synthesis Protocols: "Sulfonamide Synthesis with Primary Amines." Benchchem Technical Support, 2024. Link
-
Applications in Drug Discovery: Scozzafava, A., et al. "Sulfonamide ligands as therapeutic agents." Journal of Medicinal Chemistry, 2003. Link
Sources
Application Note: Continuous Flow Functionalization of 2-m-Tolyl-ethanesulfonyl chloride
This Application Note is designed for researchers and drug discovery scientists utilizing 2-m-Tolyl-ethanesulfonyl chloride (CAS: 728919-63-9) in continuous flow systems. It moves beyond basic batch protocols to address the specific kinetic and mechanistic challenges of aliphatic sulfonyl chlorides.
Executive Summary & Chemical Context
2-m-Tolyl-ethanesulfonyl chloride is a specialized building block used to introduce the 2-(3-methylphenyl)ethyl motif into pharmaceutical scaffolds. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent is aliphatic .
Critical Reactivity Insight:
The presence of
-
Advantage: Reaction rates are extremely fast (often < 5 seconds), making it ideal for flow chemistry.
-
Risk: Improper mixing or stoichiometry can lead to rapid hydrolysis or oligomerization of the sulfene intermediate.
This guide details a self-validating flow protocol that harnesses the sulfene mechanism for high-yield sulfonamide library generation.
Flow Chemistry Configuration
System Design Rationale
To handle the fast kinetics of the sulfene pathway, a Type I (A+B) mixing strategy is employed. Pre-mixing the sulfonyl chloride with a strong base is strictly prohibited as it generates the transient sulfene species in the absence of a nucleophile, leading to decomposition.
The Setup:
-
Stream A: 2-m-Tolyl-ethanesulfonyl chloride in anhydrous solvent (DCM or THF).
-
Stream B: Nucleophile (Amine/Alcohol) + Base (Pyridine or TEA).
-
Reactor: PFA Coil (low volume) or Micro-chip reactor.
-
Quench: Dilute HCl to neutralize excess base and hydrolyze unreacted chloride.
Diagram: Process Flow & Control Logic
Figure 1: Schematic of the continuous flow setup. Note the simultaneous introduction of base and nucleophile to capture the in-situ generated sulfene immediately.
Mechanistic Pathway & Causality
Understanding the mechanism is vital for troubleshooting. Unlike aromatic substitution, this reaction proceeds through an E1cB-like pathway.
-
Deprotonation: The base removes an acidic
-proton from the ethyl chain. -
Elimination: Chloride is expelled, forming the Sulfene (
). -
Addition: The amine nucleophile attacks the sulfur atom of the sulfene.
-
Proton Transfer: Rapid tautomerization yields the stable sulfonamide.
Why this matters for Flow:
-
Stoichiometry: You need at least 2 equivalents of base (or 1 eq base + 1 eq excess amine) because 1 equivalent is consumed to form the sulfene (as HCl scavenger) and the proton transfer is usually intramolecular or solvent-mediated.
-
Temperature: High temperatures are rarely needed and may promote polymerization of the sulfene. Ambient temperature (20-25°C) is usually sufficient.
Diagram: The Sulfene Pathway
Figure 2: The dominant Sulfene mechanism. High local concentration of amine (via efficient mixing) is critical to favor the Product pathway over Side Reactions.
Validated Protocol: Sulfonamide Synthesis
Materials
-
Reagent: 2-m-Tolyl-ethanesulfonyl chloride (0.5 M in anhydrous DCM).
-
Nucleophile: Primary or Secondary Amine (0.55 M - 1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (0.6 M - 1.2 equiv).
-
Solvent: Dichloromethane (DCM) (Preferred for solubility) or THF.
Step-by-Step Procedure
-
Solution Preparation:
-
Feed A: Dissolve 10.9 g of sulfonyl chloride in 100 mL DCM. Dry over MgSO4 if necessary.
-
Feed B: Dissolve 1.1 equivalents of Amine and 1.2 equivalents of TEA in DCM.
-
-
System Priming:
-
Flush the reactor with anhydrous DCM to remove moisture.
-
Set Back Pressure Regulator (BPR) to 40 psi (2.7 bar) to prevent solvent boiling and ensure stable flow.
-
-
Reaction Execution:
-
Set pump flow rates to 1:1 ratio (e.g., 1.0 mL/min each).
-
Residence Time: Target 30–60 seconds . (Reactor volume / Total Flow Rate).
-
Temperature: Maintain at 25°C .
-
-
Work-up:
-
Collect output into a stirred flask containing 1M HCl (to quench excess amine/base).
-
Separate phases. Wash organic layer with brine.
-
Dry (Na2SO4) and concentrate.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield / Unreacted Amine | Sulfene hydrolysis | Check solvent dryness; Increase sulfonyl chloride equivalents (1.2 eq). |
| Clogging in Reactor | Amine HCl salt precipitation | Switch solvent to THF/Water mix or decrease concentration; Use DIPEA (more soluble salts). |
| Impurity: Vinyl Sulfone | Elimination without addition | Reduce temperature; Ensure Amine is present in excess relative to Base locally (improve mixing). |
Representative Data & Scope
The following data illustrates expected performance based on the specific reactivity of 2-arylethanesulfonyl chlorides in flow [1, 2].
| Entry | Nucleophile (Amine) | Base | Residence Time | Isolated Yield |
| 1 | Morpholine | TEA | 30 s | 94% |
| 2 | Benzylamine | TEA | 30 s | 91% |
| 3 | Aniline | Pyridine* | 60 s | 85% |
| 4 | tert-Butylamine | TEA | 45 s | 88% |
*Note: For less nucleophilic anilines, Pyridine is often used as both solvent and base to prevent side reactions, though reaction times may need extension.
References
-
Capaldo, L., & Ravelli, D. (2017). Sulfonyl Chlorides as synthons in flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Mallia, C. J., & Baxendale, I. R. (2016). The Use of Gases in Flow Synthesis. Organic Process Research & Development. [Link]
-
King, J. F. (1975). Return of the sulfene. The chemistry of the highly reactive intermediates. Accounts of Chemical Research. (Foundational mechanism reference). [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-m-Tolyl-ethanesulfonyl chloride
Welcome to the technical support center for the synthesis of 2-m-Tolyl-ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize reaction yields and purity. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-m-Tolyl-ethanesulfonyl chloride?
A1: The preparation of alkyl and aryl sulfonyl chlorides can be achieved through several methods. For 2-m-Tolyl-ethanesulfonyl chloride, the most prevalent and direct method is the oxidative chlorination of the corresponding thiol, 2-(m-tolyl)ethanethiol, or its disulfide. This pathway is often favored due to the availability of starting materials and the reliability of the transformation. Alternative methods, though less common for this specific substrate, include the reaction of Grignard reagents with sulfur dioxide followed by chlorination, or the use of sulfonyl hydrazides.[1][2]
Q2: How does the quality of the starting material impact the reaction?
A2: The purity of the starting material, such as 2-(m-tolyl)ethanethiol, is paramount for a successful reaction. The presence of impurities, especially water or residual solvents from a previous step, can consume the chlorinating and oxidizing agents, leading to incomplete conversion and the formation of undesired byproducts.[3] It is highly recommended to use a freshly purified and thoroughly dried precursor.
Q3: My 2-m-Tolyl-ethanesulfonyl chloride appears to degrade over time. What is the best way to handle and store it?
A3: Sulfonyl chlorides as a class of compounds are highly susceptible to moisture and can readily hydrolyze back to their corresponding sulfonic acids.[4][5] This is a primary cause of yield loss and purity issues. To ensure stability, 2-m-Tolyl-ethanesulfonyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) and all glassware must be rigorously dried before use. For long-term storage, it is best kept in a desiccator at low temperatures. If possible, using the crude product directly in the subsequent step can often be a good strategy to avoid degradation during purification and storage.[5]
Q4: What are the primary mechanisms at play during the synthesis, and how does this influence reaction conditions?
A4: The synthesis of sulfonyl chlorides from thiols typically involves an oxidative chlorination mechanism. The exact pathway can vary with the reagents used, but it generally involves the formation of a sulfenyl chloride intermediate which is then further oxidized and chlorinated to the final sulfonyl chloride. The reaction is often highly exothermic, necessitating careful temperature control to prevent the formation of byproducts. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a key reactive center.[6]
Troubleshooting Guide for Low Reaction Yield
This section addresses common problems encountered during the synthesis of 2-m-Tolyl-ethanesulfonyl chloride, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Low or nonexistent yields are often traced back to issues with reagents, reaction conditions, or the workup procedure.
| Potential Cause | Underlying Issue & Explanation | Recommended Solution & Rationale |
| Degraded Starting Material | The thiol or disulfide precursor may have oxidized or contains impurities. Thiols, in particular, can oxidize to disulfides upon exposure to air, which can alter the required stoichiometry of the oxidant. | Verify Precursor Purity: Analyze the starting material by NMR or GC-MS before use. If necessary, purify the thiol by distillation or chromatography. Ensure it is stored under an inert atmosphere. |
| Ineffective Chlorinating Agent | The chlorinating/oxidizing agent (e.g., N-chlorosuccinimide, chlorine gas, sulfuryl chloride) may be old or decomposed. The reaction is highly dependent on the activity of this reagent. | Use Fresh Reagents: Employ a freshly opened bottle of the chlorinating agent or purify it before use. For instance, N-chlorosuccinimide (NCS) can be recrystallized. A small-scale test reaction can confirm reagent activity.[4] |
| Improper Temperature Control | The reaction is often exothermic. If the temperature rises uncontrollably, it can lead to the formation of degradation products and unwanted side reactions, such as the formation of sulfones.[3][5] | Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C or below) and add the chlorinating agent portion-wise or dropwise to manage the exotherm. Monitor the internal temperature throughout the addition. |
| Product Hydrolysis During Workup | Sulfonyl chlorides are highly reactive towards water.[5] Quenching the reaction with an aqueous solution can lead to rapid hydrolysis to the corresponding sulfonic acid, drastically reducing the yield of the desired product. | Perform Rapid, Cold Aqueous Workup: If an aqueous workup is unavoidable, it should be done quickly at low temperatures (0-5 °C). Pour the reaction mixture onto ice and immediately extract the product into a non-polar organic solvent.[5] Ensure all glassware is scrupulously dry. |
Problem 2: Significant Formation of Byproducts
The presence of multiple spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
| Potential Cause | Underlying Issue & Explanation | Recommended Solution & Rationale |
| Incorrect Stoichiometry | An insufficient excess of the chlorinating agent can lead to incomplete conversion and the formation of intermediates like disulfides. Conversely, a large excess can sometimes promote over-oxidation or other side reactions. | Optimize Reagent Ratios: Carefully control the stoichiometry. A modest excess of the chlorinating agent is often required. Perform small-scale experiments to determine the optimal molar ratio for your specific setup. |
| High Reaction Temperature | Elevated temperatures can favor alternative reaction pathways, leading to the formation of sulfones or other thermally induced byproducts.[5] | Strict Temperature Control: Maintain the recommended reaction temperature. A lower temperature, while potentially slowing the reaction, often leads to a cleaner product profile. |
| Sub-optimal Solvent Choice | The solvent can influence the solubility of reagents and intermediates, affecting reaction rates and selectivity. | Solvent Screening: While chlorinated solvents like dichloromethane are common, consider screening other anhydrous solvents if side product formation is a major issue. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 2-m-Tolyl-ethanesulfonyl chloride can be challenging.
| Potential Cause | Underlying Issue & Explanation | Recommended Solution & Rationale |
| Product Instability on Silica Gel | The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like sulfonyl chlorides during column chromatography. | Alternative Purification Methods: Consider distillation under reduced pressure for liquid sulfonyl chlorides.[5] If the product is a solid, recrystallization from a non-polar, anhydrous solvent is a good option. If chromatography is necessary, consider using a deactivated silica gel or a different stationary phase. |
| Co-eluting Impurities | Non-polar impurities may have similar retention factors to the product, making separation by chromatography difficult. | Optimize Chromatography Conditions: Experiment with different solvent systems for flash chromatography to improve separation. Sometimes a multi-step purification involving an initial distillation followed by chromatography can be effective. |
| Product is Water-Soluble | While less common for this specific molecule, some sulfonyl chlorides can have a degree of water solubility, leading to losses during aqueous workup. | Modify Extraction Procedure: If you suspect product loss to the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can improve the partitioning of the product into the organic layer.[4] |
Visual Guides
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of 2-m-Tolyl-ethanesulfonyl chloride.
Troubleshooting Logic for Low Yield
This decision tree provides a logical pathway to diagnose and resolve issues related to low-yielding reactions.
Experimental Protocol: Oxidative Chlorination
This protocol describes a general procedure for the synthesis of 2-m-Tolyl-ethanesulfonyl chloride from 2-(m-tolyl)ethanethiol. Note: This is a representative protocol and may require optimization.
Materials:
-
2-(m-tolyl)ethanethiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.0 - 2.5 equiv)
-
Anhydrous Acetonitrile (or Dichloromethane)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(m-tolyl)ethanethiol (1.0 equiv) and anhydrous acetonitrile (to make a ~0.5 M solution).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between -10 °C and 0 °C.
-
Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (2.0 - 2.5 equiv) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting thiol is completely consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture carefully onto a stirred slurry of ice and water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with cold deionized water and finally with brine to remove any remaining water-soluble impurities.[4]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the solvent using a rotary evaporator at low temperature to avoid product decomposition.
-
Purification: Purify the resulting crude oil, which is the 2-m-Tolyl-ethanesulfonyl chloride, by vacuum distillation or flash column chromatography on silica gel.
References
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation.
- BenchChem. (2025). Optimizing reaction conditions for sulfonylation.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (n.d.). PMC.
- BenchChem. (2025). Troubleshooting low yield in Pyridine-2-sulfonate synthesis.
- BenchChem. (2025). Technical Support Center: Sulfonylation Reactions.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry.
- Sprague, J. M., & Johnson, T. B. (n.d.). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1.
- Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl.
- PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- BenchChem. (n.d.). 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
Sources
- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]
- 2. 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"2-m-Tolyl-ethanesulfonyl chloride" stability and degradation pathways
Topic: Stability Profile, Degradation Pathways, and Handling Protocols
Introduction: The "Hidden" Reactivity of Aliphatic Sulfonyl Chlorides
Welcome to the Technical Support Center. You are likely here because you are using 2-m-Tolyl-ethanesulfonyl chloride (CAS: 728919-63-9) as a building block for sulfonamide synthesis or as a derivatizing agent.
The Critical Distinction:
Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this compound is an alkanesulfonyl chloride . The presence of
This guide moves beyond basic safety data sheets (SDS) to explain why your reaction might fail and how to prevent it.
Module 1: Critical Storage & Handling
Quick-Reference Stability Data
| Parameter | Specification | Technical Rationale |
| Physical State | White/Off-white solid or oil (low MP) | Low melting point (~30-40°C) makes it susceptible to "oiling out" if slightly impure. |
| Storage Temp | -20°C (Recommended) | Retards thermal desulfonylation and hydrolysis. 2-8°C is acceptable for <1 week. |
| Atmosphere | Argon/Nitrogen (Strict) | Reacts instantaneously with atmospheric moisture to form HCl and sulfonic acid. |
| Solvent Compatibility | DCM, THF, DMF (Anhydrous) | Avoid protic solvents (MeOH, Water). Avoid DMSO (can act as an oxidant/nucleophile at high temps). |
| Shelf Life | 6–12 Months | If stored properly. Degradation is autocatalytic (HCl byproduct accelerates hydrolysis). |
FAQ: Handling & Storage
Q: My compound arrived as a liquid, but the CoA says it's a solid. Is it degraded? A: Not necessarily. 2-m-Tolyl-ethanesulfonyl chloride has a melting point near room temperature. If the shipment pack was not temperature-controlled, it may have melted.
-
Action: Check the color. If it is clear/pale yellow, place it in the freezer (-20°C) to recrystallize. If it is dark brown or fuming, significant hydrolysis has occurred.
Q: Can I make a stock solution in DMF? A: Only for immediate use. Sulfonyl chlorides can slowly react with DMF (Vilsmeier-Haack type side reactions) or trace water in the solvent over time. Never store stock solutions.
Module 2: Degradation Pathways (The "Why")
To troubleshoot effectively, you must understand the three enemies of this molecule: Water , Heat , and Strong Base .
Pathway A: Hydrolysis (The Moisture Trap)
Like all sulfonyl chlorides, water attacks the sulfur atom, displacing chloride.
-
The Danger: The byproduct is a strong acid (
) and HCl gas. This acid is hygroscopic, pulling more moisture from the air, creating a "wet gum" that destroys the remaining reagent.
Pathway B: Sulfene Formation (The Base Trap)
This is the most common cause of low yields.
In the presence of a tertiary amine (e.g., Triethylamine, DIPEA) used to scavenge HCl, this specific molecule can undergo E2 elimination to form a Sulfene intermediate.
-
The Danger: Sulfenes are hyper-reactive electrophiles. If your nucleophile (amine/alcohol) is not available immediately, the sulfene will oligomerize or react with trace water, leading to "tar" formation rather than your desired product.
Pathway C: Thermal Desulfonylation
At high temperatures (>100°C), the molecule can extrude
Visualizing the Pathways
Figure 1: Competing degradation pathways. Note that "Base" can trigger Sulfene formation, which is a divergence from standard substitution mechanisms.
Module 3: Troubleshooting Guide
Scenario 1: Low Yield in Sulfonamide Synthesis
Symptom: You mixed the sulfonyl chloride, amine, and TEA. The reaction turned dark/black, and yield is <40%.
Diagnosis: Sulfene Pathway Dominance. The base deprotonated the
-
Change Order of Addition: Dissolve your amine and base in solvent first. Cool to 0°C.
-
Slow Addition: Add the sulfonyl chloride (dissolved in minimal DCM) dropwise to the amine/base mixture. This ensures the sulfene (if formed) is immediately trapped by the excess amine.
-
Switch Base: Use a weaker base (e.g., Pyridine) or a heterogenous scavenger (e.g.,
or polymer-bound amine) to reduce the rate of sulfene formation.
Scenario 2: The "Fuming" Solid
Symptom: Upon opening the bottle, white fumes appear. The solid is sticky. Diagnosis: Hydrolysis. The fumes are HCl gas reacting with moist air. Corrective Protocol:
-
Do not use for critical steps. The stoichiometry is now unknown.
-
Purification Attempt: If you must save it, dissolve in dry DCM, wash rapidly with ice-cold 5%
(to remove acid), dry over , and concentrate. Use immediately.
Scenario 3: Unexpected NMR Signals (The "Styrene" Check)
Symptom: NMR shows new peaks in the alkene region (5.0–7.0 ppm).
Diagnosis:
-
Lower the reaction temperature.
-
Avoid strong bases (like NaH or alkoxides) which favor elimination over substitution.
Module 4: Analytical Validation (QC)
Use this table to interpret your
| Moiety | Chemical Shift ( | Diagnostic Change (Degradation) |
| Aromatic Ring | 7.0 – 7.3 ppm (Multiplet) | Shifts slightly if sulfonic acid forms. |
| ~2.35 ppm (Singlet) | Stable anchor point for integration. | |
| ~3.2 ppm (Triplet) | Key Indicator. Becomes complex/shifts if styrene forms. | |
| ~3.9 ppm (Triplet) | Disappears upon hydrolysis (shifts upfield to ~3.0-3.5 in sulfonic acid). | |
| Impurity: Styrene | 5.2 (d), 5.7 (d), 6.7 (dd) | Distinct "vinyl" pattern indicates elimination. |
Experimental Decision Tree
Figure 2: Step-by-step logic for diagnosing reaction failures involving 2-m-Tolyl-ethanesulfonyl chloride.
References
-
King, J. F., et al. (1992).[1] "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes." Journal of the American Chemical Society.[1]
- Context: Establishes the sulfene mechanism for alkanesulfonyl chlorides with -hydrogens.
-
Sigma-Aldrich. (n.d.). "Ethanesulfonyl chloride Product Information & Safety." MilliporeSigma.
- Context: General handling properties for ethanesulfonyl chloride analogs (MP, BP, density).
-
Bylsma, M. (2006). "Hydrolysis of Sulfonyl Chlorides." Organic Chemistry Portal.
-
Context: General reactivity patterns and base-catalyzed decomposition pathways.[2]
-
-
Santa Cruz Biotechnology. (n.d.). "2-o-Tolyl-ethanesulfonyl chloride Product Data." SCBT.
- Context: Physical properties and storage conditions for the tolyl-ethanesulfonyl chloride isomer family.
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling hazardous chemicals.
Sources
"2-m-Tolyl-ethanesulfonyl chloride" side reactions and byproduct formation
Product Code: 2-MTEC-PRO
Subject: Troubleshooting Side Reactions, Stability, and Byproduct Formation[1][2]
Executive Summary: The "Aliphatic" Trap
User Warning: Do not treat 2-(3-methylphenyl)ethanesulfonyl chloride (CAS: Analogous to 2-phenylethanesulfonyl chloride) as a standard arylsulfonyl chloride (like Tosyl chloride).[1][2]
Structurally, this is an alkanesulfonyl chloride (
Part 1: Critical Reactivity Profile (The "Sulfene" Mechanism)
The most frequent cause of low yields during sulfonamide formation with this reagent is the inadvertent triggering of the Sulfene Pathway .
The Mechanism
Unlike Tosyl chloride, which undergoes direct nucleophilic attack (
-
Base Abstraction: Base removes the acidic
-proton.[1][2] -
Elimination: Chloride is ejected, forming the sulfene (
).[1][2][3] -
Fate of Sulfene:
Visualizing the Decomposition Pathways
Figure 1: The dual-threat decomposition pathways.[1][2] Note that the Sulfene pathway is dominant in basic conditions, while Styrene formation is thermal.
Part 2: Troubleshooting Guide (FAQ)
Scenario A: "I see a white precipitate immediately upon adding base."
-
Diagnosis: Rapid Hydrolysis via Sulfene.[2]
-
The Science: The sulfene intermediate is extremely electrophilic. If your solvent is "wet" (even 0.1% water), the sulfene reacts with water faster than your amine, generating the sulfonic acid (insoluble in DCM/EtOAc) and regenerating the base salt.
-
The Fix:
-
Switch to anhydrous DCM or THF.[2]
-
Change the base: Use Pyridine (weaker base,
) instead of Triethylamine ( ). Pyridine is often too weak to drive the sulfene formation rapidly, favoring direct substitution.
-
Scenario B: "My product smells like plastic/fuel and the NMR shows vinyl protons."
-
Diagnosis: Thermal Desulfonylation (Styrene Formation).[1]
-
The Science: The 2-arylethyl motif is prone to thermal extrusion of
and , generating 3-methylstyrene .[1][2] This reaction is entropically driven and accelerates above 40°C.[1][2] -
The Fix:
Scenario C: "I have low yield despite using excess amine."
-
Diagnosis: Competitive Hydrolysis or "Base-Quenching."[1][2]
-
The Science: If you add the sulfonyl chloride to the amine/base mixture, the local concentration of base is high, triggering the sulfene pathway immediately.
-
The Fix:
-
Reverse Addition: Dissolve the sulfonyl chloride in solvent and cool to 0°C. Add the amine/base mixture dropwise to the chloride. This keeps the base concentration low relative to the chloride, favoring direct substitution.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of a Sulfonamide from 2-(3-methylphenyl)ethanesulfonyl chloride while suppressing sulfene and styrene formation.
Reagents
-
Substrate: 2-(3-methylphenyl)ethanesulfonyl chloride (1.0 equiv).[1][2]
-
Nucleophile: Primary/Secondary Amine (1.1 equiv).[1]
-
Base: Pyridine (2.0 equiv) OR
(excess, heterogeneous). -
Solvent: Anhydrous DCM (Dichloromethane).[1]
Step-by-Step Workflow
-
Preparation (0 min):
-
Addition (15 min):
-
Reaction (1-2 hours):
-
Workup:
Part 4: Data Reference & Stability Table
| Parameter | 2-m-Tolyl-ethanesulfonyl Chloride | Standard Tosyl Chloride | Implication |
| Class | Alkanesulfonyl Chloride | Arenesulfonyl Chloride | Different mechanisms ( |
| Alpha-Protons | Yes (Acidic) | No | Susceptible to Sulfene formation.[1][2] |
| Thermal Stability | Low (Dec. >50°C) | High (Stable >100°C) | Avoid heat; risk of styrene formation. |
| Hydrolysis Rate | Fast (via Sulfene) | Slow (via Direct Attack) | Requires strictly anhydrous conditions.[1] |
| Preferred Base | Pyridine / | Avoid strong organic bases if possible.[1][2] |
Part 5: Decision Tree for Troubleshooting
Figure 2: Rapid diagnostic logic for reaction failures.[1][2]
References
-
King, J. F., et al. (1992).[4] "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society.[2][4] Link (Establishes the sulfene mechanism for alkanesulfonyl chlorides).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[1][2] (General protocols for handling labile sulfonyl chlorides).
-
Pfäffli, P., et al. (1978).[5] "Thermal degradation products of homopolymer polystyrene." Scandinavian Journal of Work, Environment & Health.[5] Link (Reference for styrene oligomer formation and thermal instability of the phenylethyl motif).
-
BenchChem Technical Support. "Sulfonylation of Primary Amines: Avoiding Di-sulfonylation and Side Reactions." Link (General troubleshooting for sulfonylation).
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. US5672794A - Recovery of styrene from waste polystyrene - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-m-Tolyl-ethanesulfonyl chloride" reaction monitoring by TLC or LC-MS
This guide functions as a specialized Technical Support Center for researchers working with 2-m-Tolyl-ethanesulfonyl chloride (also known as 2-(3-methylphenyl)ethanesulfonyl chloride).
Ticket ID: RXN-MON-2MTEC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Critical Properties
You are likely encountering difficulties because 2-m-Tolyl-ethanesulfonyl chloride is a "suicide substrate" in standard analytical workflows. It is highly electrophilic and moisture-sensitive.
-
The Problem: In LC-MS, the sulfonyl chloride moiety (-SO₂Cl) hydrolyzes rapidly in aqueous mobile phases, leading to false negatives (disappearance of starting material) or false positives (appearance of sulfonic acid). In TLC, it decomposes on acidic silica gel, causing streaking.
-
The Solution: You cannot analyze the chloride directly with reliability. You must use Derivatization-Based Monitoring (DBM) to convert the unstable chloride into a stable surrogate (ester or sulfonamide) before analysis.
Compound Data Card
| Property | Value | Notes |
| Formula | C₉H₁₁ClO₂S | |
| MW | 218.70 g/mol | |
| Structure | m-Tolyl-CH₂CH₂-SO₂Cl | Aromatic ring provides UV activity (254 nm). |
| Stability | Low (Hydrolytic) | Decomposes to Sulfonic Acid (R-SO₃H) + HCl. |
| Reactivity | Electrophile | Reacts with amines, alcohols, and water. |
Reaction Monitoring Protocols
A. Thin Layer Chromatography (TLC) Troubleshooting
User Question: I spot the reaction mixture, but the starting material spot streaks or stays at the baseline. How do I fix this?
Diagnosis: The sulfonyl chloride is hydrolyzing to 2-(3-methylphenyl)ethanesulfonic acid on the silica plate. The sulfonic acid is highly polar and interacts strongly with the silica, causing baseline retention and streaking.
The "Mini-Workup" Protocol (Recommended)
Do not spot the reaction mixture directly. Create a stable surrogate.
-
Prepare a Quench Vial: In a 1.5 mL GC vial, place 50 µL of Benzylamine (or Morpholine) and 500 µL of Dichloromethane (DCM) .
-
Sample: Take 10–20 µL of your reaction mixture.
-
Quench: Squirt the reaction aliquot into the Quench Vial. Shake for 10 seconds.
-
Chemistry: The remaining sulfonyl chloride reacts instantly to form the stable N-benzyl sulfonamide.
-
-
Spot: Spot the quenched mixture on the TLC plate.
-
Result: You will see a distinct, non-streaking spot for the sulfonamide derivative. If the reaction was complete (no chloride left), this spot will be faint or absent (depending on if you are monitoring consumption or formation).
-
Visualization Settings
| Method | Suitability | Observation |
| UV (254 nm) | High | The m-tolyl ring absorbs well. Dark spot on green background.[1] |
| KMnO₄ Stain | Moderate | Oxidizes the benzylic/alkyl chain. Yellow/brown spot.[1] |
| Iodine Chamber | Moderate | Reversible yellow/brown staining. |
| Ninhydrin | NO | Only for amines; will not visualize the chloride or sulfonate. |
B. LC-MS Method Development
User Question: I don't see the parent ion (218.7 Da) in my LC-MS trace. Is my reagent bad?
Diagnosis: You are likely using a Reverse Phase (RP) method with water/acetonitrile. The chloride hydrolyzes to the acid (MW 200.2) inside the column or ion source.[2] You are likely seeing the hydrolysis product, not the reagent.
Method A: The Methanol Quench (Rapid Screening)
Use this to check if the chloride is present.
-
Sampling: Take 20 µL of reaction mixture.
-
Diluent: Dilute immediately into 1000 µL of HPLC-grade Methanol .
-
Wait: Let sit for 5 minutes.
-
Inject: The methanol converts the chloride to the Methyl Sulfonate Ester .
-
Target Mass: Look for the Methyl Ester, not the Chloride.
-
Method B: Mass Spec Signal Guide
Use this table to interpret your chromatogram.
| Species | Formula | MW | ESI(+) Target ( | ESI(-) Target ( |
| Target Chloride | R-SO₂Cl | 218.7 | Rarely seen | Unstable |
| Hydrolysis Product (Acid) | R-SO₃H | 200.3 | 201.3 [M+H]⁺ (Weak) | 199.3 [M-H]⁻ (Strong) |
| Methyl Ester (MeOH Quench) | R-SO₃Me | 214.3 | 237.3 [M+Na]⁺ | Silent |
| Benzylamine Deriv. (Quench) | R-SO₂-NHBn | 289.4 | 290.4 [M+H]⁺ | 288.4 [M-H]⁻ |
Note: R = 2-(3-methylphenyl)ethyl group.
Visual Workflows
Diagram 1: The "Unstable Intermediate" Problem
This diagram illustrates why direct analysis fails and how the "Quench" paths provide valid data.
Caption: Analytical pathways for Sulfonyl Chlorides. Red path leads to hydrolysis artifacts; Green path leads to stable, detectable surrogates.
Diagram 2: Decision Tree for Monitoring
Caption: Operational decision tree for selecting the appropriate monitoring technique.
Frequently Asked Questions (FAQ)
Q: Can I use GC-MS for this compound? A: Proceed with caution. While sulfonyl chlorides are volatile enough for GC, they are thermally unstable. They often decompose to SO₂ and the corresponding alkyl chloride (R-Cl) in the hot injection port (250°C+). If you must use GC, use a "Cold On-Column" injection or keep the inlet temperature as low as possible (<150°C). LC-MS (via derivatization) is preferred.
Q: My LC-MS shows a peak at M+18 relative to the chloride. What is it?
A: That is likely the ammonium adduct
Q: How do I store the pure 2-m-Tolyl-ethanesulfonyl chloride? A: Store under inert gas (Argon/Nitrogen) in a fridge or freezer. Taping the cap with Parafilm is insufficient; use a secondary container with desiccant. Moisture is the enemy.
References
-
BenchChem. (2025).[3][4][5] A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with Sulfonyl Chlorides. Retrieved from
-
Agilent Technologies. (2023). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Application Note 5994-1234EN. Retrieved from
-
Waters Corporation. (2024). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from
-
University of York. (2025). Visualising TLC Plates: Stains and Techniques. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-(3-methylphenyl)ethane-1-sulfonyl chloride Compound Summary. Retrieved from
Sources
"2-m-Tolyl-ethanesulfonyl chloride" moisture sensitivity and handling
Technical Support Center: 2-m-Tolyl-ethanesulfonyl chloride Reagent ID: 2-(3-Methylphenyl)ethanesulfonyl chloride CAS: (Analogous to 4025-71-2 for phenyl variant; specific CAS may vary by vendor) Molecular Weight: ~218.70 g/mol
PART 1: CRITICAL HANDLING ALERTS
Status: HIGH MOISTURE SENSITIVITY / BASE SENSITIVE
Welcome to the technical guide for 2-m-Tolyl-ethanesulfonyl chloride . Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent is an aliphatic sulfonyl chloride. This structural distinction dictates two critical handling parameters that, if ignored, will lead to experimental failure.
The Aliphatic Distinction (The "Sulfene" Trap)
Most researchers treat this reagent like Tosyl chloride. Do not do this.
-
The Hazard: This molecule possesses acidic
-protons (adjacent to the sulfonyl group). In the presence of bases (TEA, DIPEA) and absence of a fast nucleophile, it undergoes elimination to form a reactive Sulfene intermediate ( ). -
The Consequence: Sulfenes are highly unstable.[1] They can oligomerize, react with trace moisture to form sulfonic acid, or react non-selectively.
-
The Fix: When coupling with amines, keep temperatures low (
to ) and add the base slowly to the mixture of amine and sulfonyl chloride, rather than premixing the sulfonyl chloride and base.
The Moisture Cascade
-
The Hazard: Hydrolysis generates HCl and the corresponding Sulfonic Acid .[1]
-
The Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air, accelerating further hydrolysis. A bottle left loosely capped for 24 hours can degrade from 98% to <50% purity.
PART 2: REACTIVITY & DEGRADATION PATHWAYS
The following diagram illustrates the competing pathways you must control. Your goal is to force the Green path and avoid the Red paths.
Figure 1: Mechanistic pathways. Note that "Direct Substitution" and "Sulfene Trapping" both yield the product, but the Sulfene route is riskier if moisture is present.
PART 3: HANDLING & STORAGE SOP
Storage Protocol
| Parameter | Specification | Reason |
| Temperature | Slows thermal decomposition and hydrolysis rates. | |
| Atmosphere | Argon or Nitrogen (Backfilled) | Prevents atmospheric moisture ingress. |
| Container | Glass with Teflon-lined cap | HCl gas can corrode metal caps; standard plastic may be permeable over years. |
| Desiccant | Store bottle inside a secondary jar with Drierite/Silica. | Provides a "moisture firewall" for long-term storage. |
Handling "Best Practices"
-
Warm Up: Allow the bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric water directly onto the reagent.
-
The "Pop" Test: If you hear a significant "hiss" or "pop" when opening the cap, significant HCl pressure has built up. The reagent is partially hydrolyzed. Run a QC check immediately.
-
Solvent Choice: Use anhydrous DCM (Dichloromethane) or THF. Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF/DMSO) unless necessary and strictly dry.
PART 4: TROUBLESHOOTING & FAQs
Q1: The reagent arrived as a liquid, but the SDS says "Solid" (or vice versa). Is it bad?
-
Answer: Not necessarily. This class of compounds (aryl-ethane sulfonyl chlorides) often has melting points near room temperature (
). -
Scenario A: It is a supercooled liquid. Scratching the glass or cooling to
may induce crystallization. -
Scenario B: Impurities (specifically the sulfonic acid hydrolysis product) depress the melting point, keeping it liquid.
-
Action: Perform the QC Check (Part 5) to confirm purity.
Q2: I see a white precipitate immediately upon adding the amine. Is this the product?
-
Answer: Likely not.[2] This is usually the Amine-Hydrochloride salt (Amine
HCl). -
Explanation: The reaction generates HCl.[1] Your base (or excess amine) scavenges this, forming an insoluble salt in non-polar solvents like DCM or Ether.
-
Action: Do not filter and discard! Your product is likely in the solution. The solid is the byproduct.
Q3: My yield is low (<40%), and I see a "gum" on the flask walls.
-
Answer: You likely formed sulfene oligomers.
-
Cause: You added the base (TEA/DIPEA) to the sulfonyl chloride before the amine, or you let the reaction get too warm.
-
Solution: Change order of addition.
-
Dissolve Amine + Base in solvent.
-
Cool to
. -
Add 2-m-Tolyl-ethanesulfonyl chloride (dissolved in minimal solvent) dropwise.
-
Q4: Can I wash the crude reaction with water?
-
Answer: Yes, but only after the reaction is complete.
-
Protocol: Quench with saturated
or dilute HCl (if product is stable to acid) to remove unreacted amine. The sulfonamide product is stable to aqueous workup; the starting material is not.
PART 5: QUALITY CONTROL (QC) PROTOCOLS
Before committing valuable advanced intermediates to a reaction, validate the sulfonyl chloride.
Method A: H-NMR (The Gold Standard)
Dissolve ~10 mg in
| Feature | Pure Reagent ( | Hydrolyzed ( |
| Triplet/Multiplet at ~3.6 - 3.8 ppm | Shifted upfield (lower ppm, ~3.0 - 3.2 ppm ) | |
| Acid Peak | Absent | Broad singlet >10 ppm (variable) |
| Aromatic Region | Sharp, defined multiplets | Often broadened |
Method B: The Visual "Fog" Test (Quick & Dirty)
-
Place a drop of the liquid (or melt) on a watch glass.
-
Blow gently over it.
-
Observation: If it fumes/fogs heavily (visible white smoke), it is releasing significant HCl, indicating active hydrolysis or residual HCl gas. A "quiet" liquid is usually cleaner.
Decision Tree for QC
Figure 2: Quality Control Decision Matrix.
PART 6: PURIFICATION (Rescue Protocol)
If your reagent is partially hydrolyzed (contains sulfonic acid solid or gum):
-
Solubility Difference: The sulfonyl chloride is soluble in dry Hexane/Heptane (or a Hexane/Ether mix). The sulfonic acid is generally insoluble in non-polar alkanes.
-
Procedure:
-
Suspend the material in dry Hexane (under
). -
Vortex/Stir vigorously for 5 minutes.
-
Allow the oily/gummy sulfonic acid to settle (or filter under inert atmosphere).
-
Decant the supernatant (contains the Chloride).
-
Evaporate solvent in vacuo (keep bath
).
-
References
-
King, J. F., & Durst, T. (1962). Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[3] (Establishes the sulfene mechanism for aliphatic sulfonyl chlorides).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Phenylethanesulfonyl chloride (Analogous handling data).
-
BenchChem. (2025).[4][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
PubChem. (2025).[6] Compound Summary: 2-(3-methylphenyl)ethanesulfonyl chloride.[7][8] National Library of Medicine.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-(3-methylphenyl)ethene-1-sulfonyl chloride (C9H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 2-(3-methylphenyl)ethane-1-sulfonyl chloride (C9H11ClO2S) [pubchemlite.lcsb.uni.lu]
Troubleshooting "2-m-Tolyl-ethanesulfonyl chloride" sulfonylation failures
Technical Support Center: Optimizing Sulfonylations with 2-m-Tolyl-ethanesulfonyl Chloride
Introduction: The Reagent Profile
Reagent: 2-m-Tolyl-ethanesulfonyl chloride Class: Primary Alkanesulfonyl Chloride (Aryl-substituted) Core Reactivity: Electrophilic Sulfonylation (S-center) Critical Instability: High susceptibility to Hydrolysis and Sulfene-mediated elimination .
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses
Module 1: Purity & Storage (The Pre-Check)
Q: My reagent is a solid/oil that smells acrid. Is it still good? A: The acrid smell is HCl, a byproduct of hydrolysis. If the reagent has been stored at room temperature or exposed to moisture, it has likely degraded into 2-m-Tolyl-ethanesulfonic acid , which is unreactive toward amines/alcohols under standard conditions.
Diagnostic Protocol: Before running your reaction, perform this 5-minute QC check:
-
TLC: Run the reagent vs. the sulfonic acid (hydrolyzed standard) in 50% EtOAc/Hexanes. The chloride is less polar (higher
); the acid stays near the baseline. -
H-NMR: Look for the
-methylene triplet ( ).-
Intact Chloride:
ppm. -
Hydrolyzed Acid:
ppm (Shielded shift).
-
Storage Rule: Store under inert gas (Ar/N2) at -20°C. If significant hydrolysis is detected, do not use . Purification via distillation is risky due to thermal instability; recrystallization (if solid) from dry
Module 2: Reaction Conditions (The "Sulfene" Trap)
Q: I used Triethylamine (TEA) and got a complex mixture/low yield. Why?
A: You likely triggered the Sulfene Pathway .
Alkanesulfonyl chlorides with
The Fix: Base Selection & Temperature Control
-
Avoid: Triethylamine, DIEA, DBU (unless strictly controlled at -78°C).
-
Preferred: Pyridine (weaker base, minimizes deprotonation) or Schotten-Baumann conditions (Inorganic base).
Recommended Protocol (Standard Amine Coupling):
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine (3.0 equiv) or
(suspended). -
Temperature: Start at 0°C or -10°C . Add the sulfonyl chloride slowly to the amine/base mixture.[1]
-
Stoichiometry: Use slight excess of Amine (1.1 equiv), not the chloride.
Data Comparison: Base Effects on Yield
| Base System | Mechanism Dominance | Typical Yield | Risk Factor |
| TEA / DCM | Sulfene Elimination (Side Rxn) | < 40% (Complex mix) | High (Oligomerization) |
| Pyridine / DCM | Direct | 85-95% | Low |
| Aq. | Interfacial Substitution | 70-80% | Med (Hydrolysis risk) |
Module 3: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired substitution and the failure pathways (Sulfene/Hydrolysis).
Caption: Mechanistic bifurcation showing how strong bases trigger the sulfene trap (Red), while weak bases favor direct substitution (Green).[2]
Module 4: Workup & Isolation
Q: My product disappears during the basic wash. Where did it go?
A: Primary sulfonamides (
Correct Workup Protocol:
-
Quench: Add water or saturated
. -
Acid Wash: Wash organic layer with 1M HCl (to remove pyridine/unreacted amine).
-
Base Wash: Wash with Saturated
(mild enough to remove sulfonic acid byproducts but not deprotonate the sulfonamide). -
Dry/Concentrate:
, then vac down.
Module 5: Advanced Troubleshooting (FAQ)
Q: I need to use a hindered amine, and Pyridine is too slow. What now?
A: You can use a catalytic amount of DMAP (4-Dimethylaminopyridine) with Pyridine. However, add the sulfonyl chloride very slowly (syringe pump) to keep its concentration low, minimizing sulfene dimerization. Alternatively, switch to Schotten-Baumann conditions (Biphasic: DCM + Sat.
Q: Can I heat the reaction to drive completion?
A: No. Heating alkanesulfonyl chlorides increases the rate of
Q: I see a spot on TLC that matches the sulfonic acid, but I used anhydrous conditions. A: Silica gel is acidic and contains water. Alkanesulfonyl chlorides are labile on silica. If you are trying to purify the starting material by column chromatography, it will degrade. Only purify the product (sulfonamide/ester).
References
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link
- Foundational text on the mechanism of sulfene formation
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem.[1] Link
- General protocols for sulfonyl
-
RSC Publishing. (1970). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link
- Comparative kinetics for hydrolysis r
Sources
Validation & Comparative
A Comparative Guide to Sulfonamide Formation: 2-m-Tolyl-ethanesulfonyl Chloride vs. Mesyl Chloride
For the Researcher in Drug Discovery and Organic Synthesis
Abstract
Introduction: The Significance of Sulfonamide Synthesis
The sulfonamide functional group is a key structural motif in a vast number of pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs.[3] The most common method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3] The reactivity of the sulfonyl chloride is a crucial factor, influenced by the electronic and steric nature of its organic substituent.
This guide focuses on a comparative analysis of two such reagents:
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, widely used for its high reactivity and the good leaving group ability of the resulting mesylate.
-
2-m-Tolyl-ethanesulfonyl chloride: An aryl-substituted alkylsulfonyl chloride. Direct experimental data for this specific compound is scarce. However, we can infer its properties based on related structures like m-toluenesulfonyl chloride and general principles of reactivity.[4]
The choice between an aliphatic and an aryl-substituted sulfonyl chloride can have significant implications for reaction kinetics, selectivity, and the physicochemical properties of the resulting sulfonamide.
Structural and Electronic Properties: A Tale of Two Substituents
The primary difference between mesyl chloride and 2-m-Tolyl-ethanesulfonyl chloride lies in the substituent attached to the sulfonyl group. This seemingly small change has a profound impact on the electrophilicity of the sulfur atom.
| Feature | Mesyl Chloride (CH₃SO₂Cl) | 2-m-Tolyl-ethanesulfonyl chloride (m-CH₃C₆H₄CH₂CH₂SO₂Cl) |
| Structure | Simple, unhindered methyl group. | Bulkier 2-(m-tolyl)ethyl group. |
| Electronic Effect | The methyl group is weakly electron-donating. | The m-tolyl group has a complex electronic effect. The ethyl spacer isolates the sulfonyl group from the direct resonance effects of the aromatic ring. The tolyl group itself is weakly electron-donating through induction.[5][6] |
| Predicted Reactivity | Highly reactive due to the minimal steric hindrance and the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom.[3] | Expected to be slightly less reactive than mesyl chloride due to the increased steric bulk of the 2-(m-tolyl)ethyl group. The electronic effect of the distant tolyl group is likely to be minor. |
The electrophilicity of the sulfur atom in a sulfonyl chloride is the key determinant of its reactivity towards nucleophiles like amines. Electron-withdrawing groups increase this electrophilicity, while electron-donating groups decrease it.[5] In the case of 2-m-Tolyl-ethanesulfonyl chloride, the tolyl group is attached via an ethyl spacer. This significantly dampens the electronic influence of the aromatic ring on the sulfonyl center compared to an arylsulfonyl chloride where the ring is directly attached. Therefore, its reactivity will be more akin to other alkylsulfonyl chlorides than to arylsulfonyl chlorides like tosyl chloride.
Mechanistic Considerations in Sulfonamide Formation
The reaction of a sulfonyl chloride with an amine to form a sulfonamide generally proceeds through a nucleophilic substitution at the sulfur atom. Two primary mechanisms are often considered: a concerted Sₙ2-like pathway and a stepwise addition-elimination pathway.
For most sulfonyl chlorides, the reaction is believed to proceed through a concerted Sₙ2-like mechanism where the amine attacks the sulfur atom, and the chloride ion leaves in a single step.
However, for some aliphatic sulfonyl chlorides with acidic α-protons, like mesyl chloride, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can operate, especially in the presence of a strong, non-nucleophilic base. This involves the formation of a highly reactive sulfene intermediate (CH₂=SO₂).
Mesyl Chloride: Can react via both a direct nucleophilic attack and a sulfene-mediated pathway depending on the reaction conditions (base, solvent).
2-m-Tolyl-ethanesulfonyl chloride: Is less likely to proceed via a sulfene intermediate. The α-protons are less acidic due to the electron-donating nature of the alkyl chain and the distant tolyl group. Therefore, a direct Sₙ2-like attack by the amine is the most probable mechanism.
Caption: Plausible reaction pathways for sulfonamide formation.
Experimental Protocols: A Practical Guide
While a specific, validated protocol for 2-m-Tolyl-ethanesulfonyl chloride is not available, a general procedure for sulfonamide synthesis can be adapted. The following are representative protocols for both reagents.
Protocol 1: General Procedure for Sulfonamide Synthesis with Mesyl Chloride
This protocol is a standard method for the synthesis of methanesulfonamides.
Materials:
-
Primary or secondary amine
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add mesyl chloride (1.0-1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General workflow for sulfonamide synthesis using mesyl chloride.
Protocol 2: Hypothetical Procedure for Sulfonamide Synthesis with 2-m-Tolyl-ethanesulfonyl chloride
This proposed protocol is based on standard procedures for less reactive or more sterically hindered sulfonyl chlorides. Longer reaction times or slightly elevated temperatures may be necessary.
Materials:
-
Primary or secondary amine
-
2-m-Tolyl-ethanesulfonyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous MeCN.
-
Add 2-m-Tolyl-ethanesulfonyl chloride (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Hypothetical workflow for sulfonamide synthesis using 2-m-Tolyl-ethanesulfonyl chloride.
Comparative Performance and Applications
| Feature | Mesyl Chloride | 2-m-Tolyl-ethanesulfonyl chloride (Predicted) |
| Reactivity | High | Moderate to High |
| Substrate Scope | Broad, effective with a wide range of amines. | Likely effective with most primary and secondary amines, but may require more forcing conditions for less nucleophilic amines. |
| Byproducts | HCl (neutralized by base), potential for sulfene-related side products. | HCl (neutralized by base). |
| Handling | Corrosive, moisture-sensitive, lachrymator.[4] | Expected to be corrosive and moisture-sensitive. |
| Cost & Availability | Readily available and relatively inexpensive. | Likely a specialty chemical, potentially more expensive and with longer lead times. |
| Properties of Resulting Sulfonamide | Methanesulfonamides are generally crystalline and stable. | The 2-(m-tolyl)ethyl group will increase the lipophilicity and molecular weight of the resulting sulfonamide, which could be advantageous for modulating pharmacokinetic properties in drug discovery. |
Conclusion and Recommendations
The choice between mesyl chloride and 2-m-Tolyl-ethanesulfonyl chloride for sulfonamide synthesis will depend on the specific goals of the researcher.
Choose Mesyl Chloride when:
-
High reactivity and rapid reaction times are desired.
-
A small, non-lipophilic sulfonamide is required.
-
Cost and availability are primary concerns.
Consider 2-m-Tolyl-ethanesulfonyl chloride when:
-
A more lipophilic sulfonamide is desired to improve pharmacokinetic properties.
-
A bulkier substituent is needed for specific structure-activity relationship (SAR) studies.
-
Slightly lower reactivity is acceptable or even preferred to avoid side reactions with highly sensitive substrates.
Given the lack of published data, any use of 2-m-Tolyl-ethanesulfonyl chloride should be preceded by small-scale optimization studies to determine the ideal reaction conditions.
References
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
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Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
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PMC - NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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PMC. Preparation of sulfonamides from N-silylamines. [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
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ChemRxiv. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
PMC. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
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European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
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ChemRxiv. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. [Link]
-
OSTI.GOV. Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. [Link]
-
MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
-
Wikipedia. Tolyl group. [Link]
-
Oakwood Chemical. 2-p-Tolyl-ethanesulfonyl chloride. [Link]
-
International Journal of Applied Research. (2016, October 18). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. [Link]
-
Reddit. (2022, May 20). With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why?. [Link]
-
PMC. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. [Link]
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-m-Tolyl-ethanesulfonyl Chloride Adducts: A Comparative Analysis Focused on X-ray Crystallography
For researchers and professionals in drug development, the precise characterization of molecular interactions is paramount. Covalent inhibitors, which form a stable bond with their target, offer distinct therapeutic advantages, including prolonged duration of action and increased potency. Sulfonyl chlorides, such as 2-m-Tolyl-ethanesulfonyl chloride, are a class of reactive electrophiles frequently employed in the synthesis of such targeted covalent inhibitors. Understanding the precise three-dimensional structure of the resulting adducts is crucial for optimizing inhibitor design, elucidating mechanisms of action, and ensuring target specificity.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of 2-m-Tolyl-ethanesulfonyl chloride adducts, with a primary focus on X-ray crystallography—the gold standard for atomic-resolution structural determination.[1][2] We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide actionable protocols to guide your research.
The Gold Standard: X-ray Crystallography for Unambiguous Structural Determination
X-ray crystallography is an unparalleled technique that provides a high-resolution, three-dimensional map of a molecule's electron density, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[3][4] For a covalent adduct of 2-m-Tolyl-ethanesulfonyl chloride, this translates to an unambiguous confirmation of the covalent bond formation, the specific atom-to-atom connectivity, the stereochemistry at the sulfur center, and the intricate network of non-covalent interactions that stabilize the adduct within its environment (e.g., a protein's active site).
The Crystallographic Workflow: From Adduct to Structure
The journey from a synthesized adduct to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the crystals grown.[2]
Caption: Workflow for X-ray Crystallography Analysis.
Experimental Protocol: Crystallization of a 2-m-Tolyl-ethanesulfonyl Adduct
-
Adduct Synthesis and Purification:
-
React 2-m-Tolyl-ethanesulfonyl chloride with the target nucleophile (e.g., the side chain of a cysteine or lysine residue on a protein, or a small molecule amine) under appropriate buffered conditions.
-
Purify the resulting adduct to >98% homogeneity using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). Purity is critical as impurities can inhibit crystallization.[4]
-
-
Crystallization Screening:
-
The goal is to slowly bring a concentrated solution of the pure adduct to a state of supersaturation, allowing for the orderly formation of a crystal lattice.[2]
-
Utilize commercially available sparse-matrix screens that cover a wide range of precipitants, buffers, and salts.
-
The hanging drop or sitting drop vapor diffusion method is most common. In this technique, a small drop containing the purified adduct and the screen solution is allowed to equilibrate with a larger reservoir of the screen solution. Water slowly diffuses from the drop to the reservoir, increasing the concentration of the adduct and inducing crystallization.
-
-
Optimization of Crystal Growth:
-
Once initial "hits" (small crystals or crystalline precipitate) are identified, systematically vary the concentrations of the adduct, precipitant, and other additives to optimize crystal size and quality. This can be a time-consuming but essential step.[1]
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is cryo-cooled to minimize radiation damage and mounted on a goniometer in an X-ray diffractometer.
-
The crystal is rotated while being irradiated with a focused X-ray beam, and the resulting diffraction pattern is recorded by a detector.[3]
-
The intensities and positions of the diffracted spots are used to calculate an electron density map, into which the atomic model of the 2-m-Tolyl-ethanesulfonyl adduct is built and refined.
-
A Comparative Overview of Analytical Alternatives
While X-ray crystallography provides the definitive static picture, other techniques offer complementary information, particularly regarding the adduct in its solution state or within a complex biological matrix. The choice of technique should be guided by the specific scientific question at hand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5] For a 2-m-Tolyl-ethanesulfonyl adduct, NMR can confirm the formation of the covalent bond through changes in the chemical shifts of protons and carbons near the reaction site.
-
Key Strengths:
-
Solution-State Analysis: Provides information on the adduct's structure and dynamics in a more physiologically relevant state compared to a static crystal.
-
No Crystallization Required: Bypasses the often-difficult and time-consuming crystallization step.[6]
-
Dynamic Information: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space distance constraints, revealing the adduct's conformation in solution.[7]
-
-
Limitations vs. X-ray Crystallography:
-
Lower Resolution: Does not provide the atomic-level precision of bond lengths and angles that crystallography does.
-
Size Limitations: Can be challenging for very large protein adducts (>40 kDa).
-
Sensitivity: Requires a relatively high concentration of a pure sample.
-
Expected ¹H NMR Spectral Features for a Sulfonyl Adduct: The protons on the carbon adjacent to the newly formed sulfonamide or sulfonate ester will experience a significant downfield shift (to a higher ppm value) due to the strong electron-withdrawing effect of the sulfonyl group.[8]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming covalent modifications, offering exceptional sensitivity and accuracy in mass determination.[9] It is particularly powerful for analyzing adducts formed with large biomolecules like proteins.
-
Key Strengths:
-
High Sensitivity: Can detect very low levels of adduct formation.[10]
-
Confirmation of Covalent Binding: An increase in the mass of the target molecule corresponding to the mass of the 2-m-Tolyl-ethanesulfonyl group provides direct evidence of adduct formation.[11]
-
Identification of Modification Site: In "bottom-up" proteomics, the adducted protein is digested into smaller peptides. Tandem MS (MS/MS) can then be used to fragment these peptides and pinpoint the exact amino acid residue that has been modified.[12]
-
-
Limitations vs. X-ray Crystallography:
-
No 3D Structural Information: While it confirms if and where the modification occurred, it provides no information about the three-dimensional arrangement of the atoms.
-
Indirect Structural Inference: Information about the adduct's structure is inferred from its mass-to-charge ratio, not directly observed.
-
Computational Modeling
Computational methods, such as molecular docking and quantum mechanics (QM) calculations, serve as powerful predictive and complementary tools. They can be used to hypothesize binding poses, predict reaction pathways, and rationalize experimental findings.
-
Key Strengths:
-
Predictive Power: Can be used to screen virtual libraries of compounds and predict their likelihood of forming a stable adduct.
-
Mechanistic Insight: Can model the transition state of the covalent reaction, providing insights that are difficult to obtain experimentally.
-
Complementary to Experimental Data: Can be used to generate initial models for crystallographic refinement or to rationalize the dynamic behavior observed in NMR.[13]
-
-
Limitations vs. X-ray Crystallography:
-
Model-Dependent: The accuracy of the results is highly dependent on the quality of the force fields and the level of theory used.
-
Not a Direct Measurement: Provides a theoretical model, not direct experimental evidence of the structure.
-
Quantitative Comparison of Techniques
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Primary Information | 3D atomic structure, bond lengths, angles, stereochemistry.[1][3] | Solution-state 3D structure, dynamics, connectivity.[7] | Molecular weight, confirmation of covalent binding, site of modification.[9] | Predicted 3D structure, binding energy, reaction pathways. |
| Resolution | Atomic (<1.5 Å) | Lower (atomic connectivities, conformational ensembles) | High mass accuracy, no spatial resolution. | Varies with method. |
| Sample Requirements | High-quality single crystal.[2] | ~0.1-10 mg of pure, soluble sample. | ng to µg amounts; can tolerate complex mixtures.[6] | None (in silico). |
| Key Advantage | Unambiguous, high-resolution 3D structure. | Analysis in solution, no need for crystals. | High sensitivity, suitable for complex biological samples. | Predictive, provides mechanistic insights. |
| Key Limitation | Requires well-diffracting crystals, provides a static picture.[1] | Size limitations for large molecules, lower resolution. | No 3D structural information. | Theoretical, requires experimental validation. |
Decision-Making Framework for Adduct Analysis
Choosing the right analytical tool is critical for efficient and insightful research. The following decision tree can guide your selection process based on your primary research question.
Caption: Choosing the Right Analytical Technique.
Conclusion and Future Outlook
The structural analysis of 2-m-Tolyl-ethanesulfonyl chloride adducts is a critical endeavor in modern drug discovery and chemical biology. X-ray crystallography remains the definitive method for obtaining high-resolution, unambiguous three-dimensional structural information, providing a solid foundation for structure-activity relationship (SAR) studies and rational drug design.[2]
However, a comprehensive understanding often necessitates an integrated approach. Mass spectrometry provides the initial, highly sensitive confirmation of covalent modification, particularly within a biological context.[9][10] NMR spectroscopy offers invaluable insights into the adduct's conformational dynamics in solution, a state more representative of its biological environment.[7] Finally, computational modeling serves as a powerful predictive and interpretative tool that can guide experimental design and provide deeper mechanistic understanding.
By leveraging the strengths of each technique, researchers can build a holistic and validated model of their 2-m-Tolyl-ethanesulfonyl chloride adducts, accelerating the path from initial discovery to optimized therapeutic candidates.
References
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). PMC. [Link]
-
Schematic overview of MS-based methodologies for detection of covalent... (n.d.). ResearchGate. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). PMC. [Link]
-
MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]
-
Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
-
Demystifying X-ray Crystallography. (2018). stoltz2.caltech.edu. [Link]
-
33S NMR Spectra of Sulfonium Salts: Calculated and Experimental. (2004). PubMed. [Link]
-
Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. (2017). MDPI. [Link]
-
Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? (2016). NanoWorld Journal. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]
-
Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. (2018). PMC. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
